Cas no 1423034-40-5 (N-ethyl-octahydro-1H-quinolizin-1-amine)

N-ethyl-octahydro-1H-quinolizin-1-amine 化学的及び物理的性質
名前と識別子
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- N-ethyloctahydro-2H-quinolizin-1-amine
- N-ethyl-octahydro-1H-quinolizin-1-amine
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- インチ: 1S/C11H22N2/c1-2-12-10-6-5-9-13-8-4-3-7-11(10)13/h10-12H,2-9H2,1H3
- InChIKey: FQZDGDDBZHHSGC-UHFFFAOYSA-N
- ほほえんだ: C1(NCC)C2N(CCCC2)CCC1
N-ethyl-octahydro-1H-quinolizin-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118512-0.1g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 0.1g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-118512-0.5g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 0.5g |
$946.0 | 2023-06-08 | ||
Enamine | EN300-118512-10.0g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 10g |
$4236.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-500MG |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 95% | 500MG |
¥ 2,864.00 | 2023-03-31 | |
Enamine | EN300-118512-0.05g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 0.05g |
$827.0 | 2023-06-08 | ||
Enamine | EN300-118512-2.5g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 2.5g |
$1931.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-1G |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 95% | 1g |
¥ 4,290.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-10G |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 95% | 10g |
¥ 21,450.00 | 2023-03-31 | |
Enamine | EN300-118512-5.0g |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 5g |
$2858.0 | 2023-06-08 | ||
Enamine | EN300-118512-5000mg |
N-ethyl-octahydro-1H-quinolizin-1-amine |
1423034-40-5 | 5000mg |
$2858.0 | 2023-10-03 |
N-ethyl-octahydro-1H-quinolizin-1-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2. Back matter
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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10. Book reviews
N-ethyl-octahydro-1H-quinolizin-1-amineに関する追加情報
Introduction to N-ethyl-octahydro-1H-quinolizin-1-amine (CAS No. 1423034-40-5)
N-ethyl-octahydro-1H-quinolizin-1-amine, a compound with the chemical identifier CAS No. 1423034-40-5, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of octahydroquinolizines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule, featuring an octahydroquinolizine core and an ethyl substituent at the 1-position, contributes to its unique chemical properties and biological interactions.
The< strong>N-ethyl-octahydro-1H-quinolizin-1-amine molecule has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active agents. Its molecular framework, characterized by a saturated eight-membered ring fused to a piperidine-like structure, provides a versatile scaffold for further functionalization. This structural motif is particularly relevant in the development of drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions.
Recent advancements in the synthesis and characterization of< strong>N-ethyl-octahydro-1H-quinolizin-1-amine have highlighted its importance in modern drug discovery. The compound's ability to interact with multiple biological targets makes it a valuable candidate for developing novel therapeutic strategies. For instance, studies have shown that derivatives of this molecule exhibit promising effects on enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its potential in neurological applications, N-ethyl-octahydro-1H-quinolizin-1-amine has been explored for its cardiovascular benefits. Research indicates that certain analogs of this compound can modulate lipid metabolism and improve endothelial function, making them attractive candidates for treating conditions like atherosclerosis and hypertension. The< strong>ethyl substituent at the 1-position plays a crucial role in these interactions by enhancing binding affinity and selectivity.
The pharmacokinetic profile of N-ethyl-octahydro-1H-quinolizin-1-amine is another critical aspect that has been extensively studied. Its favorable solubility and stability in biological systems make it an excellent candidate for oral administration. Furthermore, preliminary toxicology studies suggest that this compound exhibits low toxicity at therapeutic doses, which is essential for its translation into clinical use.
From a synthetic chemistry perspective, the preparation of< strong>N-ethyl-octahydro-1H-quinolizin-1-am ine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions and transition-metal-mediated hydrogenations has enabled efficient access to this complex scaffold. These synthetic strategies not only facilitate the production of< strong>N -ethyl-octahydro -1H -quinolizin -1-am ine but also provide insights into developing scalable processes for other heterocyclic compounds.
The role of computational chemistry in understanding the behavior of< strong>N -ethyl-octahydro -1H -quinolizin -1-am ine cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and interaction energies with biological targets. These computational approaches complement experimental data and accelerate the discovery process by identifying lead compounds with high potential for further optimization.
In conclusion, N -ethyl-octahydro -1H -quinolizin -1-am ine (CAS No. 1423034 -40 -5) stands as a testament to the innovative spirit of pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a compelling candidate for developing new treatments across multiple therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing global health challenges.
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